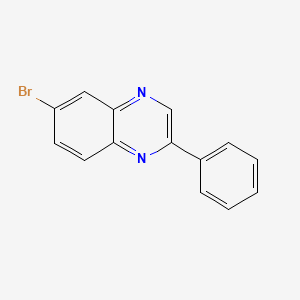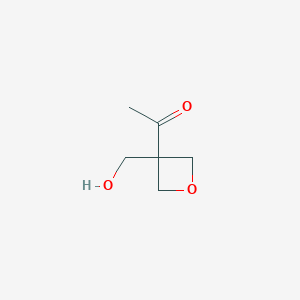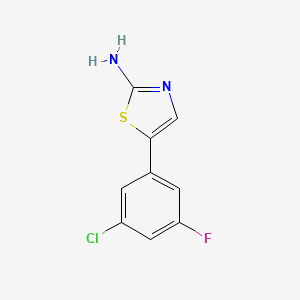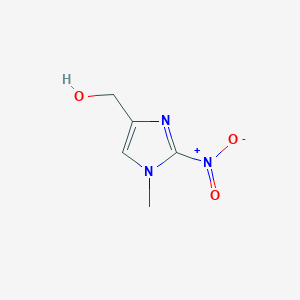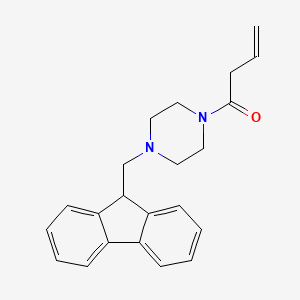
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a formyl group, a tert-butyl ester, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the morpholine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving morpholine derivatives. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active morpholine derivative. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-formylmorpholine-4-carboxylate: Lacks the dimethyl substitution on the morpholine ring.
tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the formyl group.
tert-Butyl morpholine-4-carboxylate: Lacks both the formyl group and the dimethyl substitution.
Uniqueness
tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both the formyl group and the dimethyl substitution on the morpholine ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl (5S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
HIAPKYNTMPNYAU-SECBINFHSA-N |
Isomerische SMILES |
CC1(CN([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
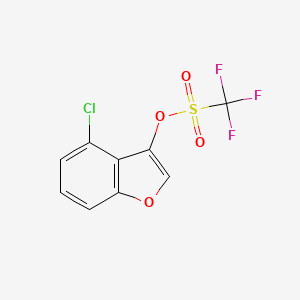
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

